4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-
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Overview
Description
2-(4-(Dimethylamino)phenyl)chroman-4-one is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(allyloxy)benzaldehydes with sodium sulfinates via a cascade radical cyclization using silver nitrate as a catalyst and potassium persulfate as an oxidant in a DMSO/H2O mixture . Another method involves the use of 2-(allyloxy)benzaldehyde and tertiary cyclopropyl alcohols through a silver-catalyzed radical ring-opening/coupling/cyclization cascade .
Industrial Production Methods
Industrial production of 2-(4-(Dimethylamino)phenyl)chroman-4-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)chroman-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)chroman-4-one involves its interaction with molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and pteridine reductase-1, leading to its biological effects . It also interacts with various cellular pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the dimethylamino-substituted phenyl group but shares the chromanone core.
Chromone: Similar structure but with a double bond between C-2 and C-3.
Flavanone: Contains a similar core structure but differs in the substitution pattern.
Uniqueness
2-(4-(Dimethylamino)phenyl)chroman-4-one is unique due to the presence of the dimethylamino-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
CAS No. |
77038-22-3 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H17NO2/c1-18(2)13-9-7-12(8-10-13)17-11-15(19)14-5-3-4-6-16(14)20-17/h3-10,17H,11H2,1-2H3 |
InChI Key |
MDSBXFQOYRGPIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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